4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c16-11-4-3-10(6-12(11)17)20-7-9(5-13(20)21)15-18-14(19-22-15)8-1-2-8/h3-4,6,8-9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSVCRUFVCIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Formation of the pyrrolidin-2-one core: This step often involves the condensation of a suitable amine with a diketone or ketoester, followed by cyclization.
Attachment of the 3,4-difluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxides, hydroxylated derivatives.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the areas of central nervous system disorders and inflammatory diseases.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Molecular Formula : C₁₅H₁₃ClFN₃O₂
- Molecular Weight : 321.736 g/mol
- Key Differences : Replaces one fluorine atom in the target compound with chlorine.
- Electron Effects: Chlorine’s electron-withdrawing nature is weaker than fluorine, altering electronic interactions in binding pockets .
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Core Modifications: Replacement of the Aromatic Ring
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride
- Molecular Formula : C₁₂H₁₇ClN₄O₂
- Molecular Weight : 284.74 g/mol
- Key Differences : The 3,4-difluorophenyl group is replaced with an azetidin-3-yl (4-membered cyclic amine).
- Impact :
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₂F₂N₃O₂ | ~307.28 | 3,4-Difluorophenyl | 2.1 | 0.15 |
| 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-oxadiazol-5-yl)pyrrolidin-2-one | C₁₅H₁₃ClFN₃O₂ | 321.74 | Chlorine replaces one fluorine | 2.8 | 0.08 |
| 1-(3-Methylphenyl)-4-(3-cyclopropyl-oxadiazol-5-yl)pyrrolidin-2-one | C₁₆H₁₆N₃O₂ | ~282.32 | Methyl replaces fluorine | 2.5 | 0.05 |
| 1-(Azetidin-3-yl)-4-(3-cyclopropyl-oxadiazol-5-yl)pyrrolidin-2-one HCl | C₁₂H₁₇ClN₄O₂ | 284.74 | Azetidine replaces difluorophenyl | 1.2 | 1.20 (pH 2.0) |
Note: Predicted logP and solubility values are estimated using computational tools (e.g., ChemAxon).
Research Findings and Implications
- Fluorine vs.
- Azetidine Substitution : The azetidine derivative’s improved solubility makes it a candidate for oral formulations, though its reduced aromaticity may lower target affinity .
- Oxadiazole Modifications : Cyclopropyl-oxadiazole offers superior metabolic stability over isopropyl analogs, critical for prolonged drug action .
Biological Activity
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a cyclopropyl group and a difluorophenyl moiety attached to a pyrrolidinone core. The presence of the oxadiazole ring contributes to its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Similar Oxadiazole Derivative | A549 | 1.25 | |
| Similar Oxadiazole Derivative | HeLa | 2.41 |
The IC50 values listed above suggest that this compound has comparable or superior efficacy against certain cancer cell lines when compared to established chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve the activation of apoptotic pathways. Studies have shown increased levels of p53 expression and caspase-3 cleavage in treated cancer cells, indicating that it may induce apoptosis through the intrinsic pathway.
Study on Muscarinic Receptors
A notable investigation into related compounds demonstrated that derivatives featuring the oxadiazole moiety act as selective muscarinic receptor modulators. Specifically, one study reported that a related oxadiazole derivative acted as a M1 muscarinic partial agonist while displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating cognitive disorders or other conditions modulated by muscarinic signaling pathways .
In Vivo Studies
Further in vivo studies are necessary to evaluate the therapeutic potential of this compound fully. Preliminary results from animal models indicate significant tumor regression with minimal toxicity at therapeutic doses. These findings underscore the need for more extensive pharmacokinetic and toxicological assessments.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., oxadiazole C5 is susceptible to nucleophilic attack) .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., COX-2 inhibition via H-bonding with Arg120) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risks .
Experimental Validation : Compare computational predictions with in vitro metabolic stability assays (e.g., microsomal half-life) .
How do researchers resolve contradictions in solubility and stability data across studies?
Advanced
Case Study : Conflicting solubility reports in water (e.g., <0.1 mg/mL vs. 0.5 mg/mL ).
Methodology :
Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method .
Particle Size Analysis : Smaller particle sizes (<10 µm) increase apparent solubility .
Degradation Studies : HPLC-MS identifies hydrolysis byproducts (e.g., oxadiazole ring opening at pH >10) .
What strategies optimize enantiomeric purity during synthesis?
Q. Advanced
- Chiral Auxiliaries : Use (S)-5-(trityloxymethyl)-2-pyrrolidinone derivatives to control stereochemistry (ee >98%) .
- Asymmetric Catalysis : Chiral palladium catalysts induce enantioselective cyclopropane formation .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
